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Compound of Interest

Compound Name: Picric acid

Cat. No.: B1683659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2,4,6-

trinitrophenol, also known as picric acid. The information is compiled from a variety of

scientific sources and is intended to serve as a resource for professionals in research, drug

development, and chemical safety.

Executive Summary
2,4,6-Trinitrophenol is a yellow crystalline solid with a history of use in explosives, dyes, and as

an antiseptic. However, its utility is overshadowed by its significant toxicological and explosive

hazards. This document details its toxicological properties, including acute, subchronic, and

genotoxic effects, as well as its potential for skin and eye irritation and sensitization. A

significant data gap exists regarding its chronic toxicity and carcinogenicity. The primary

mechanism of toxicity is believed to be the induction of oxidative stress, leading to cellular

damage and apoptosis.

Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of 2,4,6-

trinitrophenol.

Table 1: Acute Oral Toxicity
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Species Sex Route LD50 (mg/kg) Reference(s)

Rat Male Oral 290 [1]

Rat Female Oral 200 [1]

Table 2: Subacute Oral Toxicity

Species Sex Duration
NOAEL
(mg/kg/da
y)

LOAEL
(mg/kg/da
y)

Effects
Observed
at LOAEL

Referenc
e(s)

Rat Male 28 days 20 100

Hemolytic

anemia,

testicular

toxicity

(small

testes,

lower

epididymis

weight)

[2][3]

Rat Female 28 days 20 100

Hemolytic

anemia,

increased

relative

liver and

spleen

weights

[2][3]

Table 3: Genotoxicity
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Test System
Metabolic
Activation

Result Reference(s)

Salmonella

typhimurium (Ames

test)

With Positive [4]

Salmonella

typhimurium (Ames

test)

Without Negative [4]

Drosophila

melanogaster SLRL
Not Applicable Negative [4]

Note: The genotoxicity data for 2,4,6-trinitrophenol is conflicting and warrants further

investigation.

Toxicological Endpoints
Acute Toxicity
Acute exposure to 2,4,6-trinitrophenol can cause a range of adverse effects. Ingestion of 1-2

grams can lead to severe poisoning in humans, with symptoms including headache, dizziness,

nausea, vomiting, and diarrhea.[5] High doses may result in the destruction of red blood cells,

as well as damage to the kidneys and liver.[6] The cause of death in acute intoxication in rats

has been attributed to severe acidosis.[1]

Skin and Eye Irritation and Sensitization
2,4,6-Trinitrophenol is a known skin and eye irritant.[7] It can cause a yellowish staining of the

skin upon contact.[7] Furthermore, it is a skin sensitizer, capable of inducing allergic contact

dermatitis.[7]

Subchronic Toxicity
Subacute oral toxicity studies in rats have demonstrated that 2,4,6-trinitrophenol can induce

hemolytic anemia and testicular toxicity in males at a dose of 100 mg/kg/day over a 28-day

period.[2][3] In females, the same dose led to hemolytic anemia and increased relative liver
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and spleen weights.[2][3] The No-Observed-Adverse-Effect Level (NOAEL) in these studies

was determined to be 20 mg/kg/day.[2][3]

Genotoxicity
The mutagenic potential of 2,4,6-trinitrophenol has been evaluated in several in vitro and in

vivo systems. The results of the Ames test have been contradictory, with some studies

reporting a positive result with metabolic activation and others a negative result without.[4] It

was found to be negative in a Drosophila melanogaster sex-linked recessive lethal (SLRL) test.

[4]

Reproductive and Developmental Toxicity
Evidence from animal studies suggests that 2,4,6-trinitrophenol has the potential for

reproductive toxicity. In a study on young rats, oral administration of 100 mg/kg/day for 28 days

resulted in testicular toxicity, characterized by smaller testes and reduced epididymis weight.[2]

[3] There is a lack of comprehensive studies evaluating the full spectrum of reproductive and

developmental effects according to current OECD guidelines.

Chronic Toxicity and Carcinogenicity
There is a significant lack of data regarding the chronic toxicity and carcinogenic potential of

2,4,6-trinitrophenol. No long-term carcinogenicity bioassays in rodents have been identified in

publicly available databases from major toxicological bodies such as the National Toxicology

Program (NTP) or the International Agency for Research on Cancer (IARC). Therefore, a

definitive conclusion on the carcinogenicity of 2,4,6-trinitrophenol cannot be made at this time.

Mechanism of Toxicity
The primary mechanism of 2,4,6-trinitrophenol toxicity is believed to be the induction of

oxidative stress. As a nitroaromatic compound, it is capable of generating reactive oxygen

species (ROS), which can overwhelm the cellular antioxidant defense systems. This leads to

damage to vital cellular components such as lipids, proteins, and DNA, ultimately triggering

apoptotic cell death.
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Caption: Proposed signaling pathway for 2,4,6-trinitrophenol-induced toxicity.

Experimental Protocols
The following sections detail the methodologies for key toxicological experiments relevant to

2,4,6-trinitrophenol, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD
423)

Principle: This method involves a stepwise procedure with the use of a limited number of

animals at each step. The outcome of each step determines the next step, allowing for

classification of the substance into a GHS category.

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often

slightly more sensitive) are used.

Procedure:
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A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

A group of three animals is dosed with the starting dose.

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

The number of mortalities within the group determines the next step:

If 2 or 3 animals die, the test is stopped and the substance is classified.

If 0 or 1 animal dies, a further group of three animals is dosed at the next higher or

lower dose level, depending on the outcome.

This procedure is repeated until a clear outcome is obtained, allowing for classification.

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes,

respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity

and behavior pattern. Body weights are recorded weekly. A gross necropsy is performed on

all animals at the end of the study.

Acute Dermal Irritation/Corrosion (OECD 404)
Principle: This test evaluates the potential of a substance to cause reversible (irritation) or

irreversible (corrosion) skin damage.

Test Animals: Healthy young adult albino rabbits are typically used.

Procedure:

A small area of the animal's back is clipped free of fur.

A 0.5 g or 0.5 mL dose of the test substance is applied to a small area of skin (approx. 6

cm²) and covered with a gauze patch and semi-occlusive dressing.

The exposure duration is typically 4 hours.

After exposure, the patch is removed and the skin is gently cleansed.
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The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72

hours after patch removal.

Scoring: The severity of erythema and edema is scored on a scale of 0 to 4. The mean

scores for each animal at the different time points are used to classify the substance.

Acute Eye Irritation/Corrosion (OECD 405)
Principle: This test assesses the potential of a substance to cause eye irritation or corrosion.

Test Animals: Healthy young adult albino rabbits are used.

Procedure:

A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the

conjunctival sac of one eye of the animal. The other eye serves as a control.

The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis

(swelling) at 1, 24, 48, and 72 hours after instillation.

Scoring: The severity of the ocular lesions is scored according to a standardized scale. The

scores are used to classify the irritant potential of the substance.

Skin Sensitization - Guinea Pig Maximization Test
(GPMT) (OECD 406)

Principle: The GPMT is an in vivo assay to assess the potential of a substance to induce skin

sensitization (allergic contact dermatitis).

Test Animals: Young adult guinea pigs are used.

Procedure:

Induction Phase:

Day 0: Intradermal injections of the test substance with and without Freund's Complete

Adjuvant (FCA) are made in the shoulder region.
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Day 7: A topical application of the test substance is applied to the same site.

Challenge Phase:

Day 21: A non-irritating concentration of the test substance is applied topically to a naive

site on the flank.

Observation: The challenge sites are observed for erythema and edema at 24 and 48

hours after patch removal.

Evaluation: The incidence and severity of the skin reactions in the test group are compared

to a control group that was not induced with the test substance.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia

coli with pre-existing mutations that render them unable to synthesize an essential amino

acid (histidine or tryptophan, respectively). The test evaluates the ability of a substance to

cause reverse mutations, restoring the ability of the bacteria to grow on an amino acid-

deficient medium.

Procedure:

The tester strains are exposed to various concentrations of the test substance, both with

and without an exogenous metabolic activation system (S9 mix from rat liver).

The bacteria are then plated on a minimal agar medium lacking the essential amino acid.

The plates are incubated for 48-72 hours.

The number of revertant colonies (colonies that have undergone a reverse mutation and

can now grow) is counted.

Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the

number of revertant colonies compared to the negative control, and/or a reproducible

increase at one or more concentrations.
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Caption: Experimental workflow for the Ames Test (OECD 471).
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Conclusion
2,4,6-Trinitrophenol exhibits a significant toxicological profile, characterized by its acute toxicity,

skin and eye irritancy, and skin sensitization potential. The available data also indicate a

potential for reproductive toxicity. While its genotoxic potential is not definitively established,

some evidence suggests mutagenicity. A major data gap remains concerning its chronic toxicity

and carcinogenicity. The primary mechanism of toxicity appears to be the induction of oxidative

stress. Due to its hazardous properties, stringent safety precautions are necessary when

handling this compound. Further research, particularly long-term studies, is warranted to fully

characterize its risk to human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and
rabbits - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Comparative toxicity study of 2,4,6-trinitrophenol (picric acid) in newborn and young rats -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. oecd.org [oecd.org]

5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

6. monographs.iarc.who.int [monographs.iarc.who.int]

7. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and
Agriculture Organization of the United Nations [fao.org]

To cite this document: BenchChem. [Toxicological Profile of 2,4,6-Trinitrophenol: An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683659#toxicological-profile-of-2-4-6-trinitrophenol]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1683659?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5963679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5963679/
https://www.researchgate.net/publication/8161890_Comparative_toxicity_study_of_246-trinitrophenol_picric_acid_in_newborn_and_young_rats
https://pubmed.ncbi.nlm.nih.gov/15566411/
https://pubmed.ncbi.nlm.nih.gov/15566411/
https://www.oecd.org/en/publications/test-no-415-one-generation-reproduction-toxicity-study_9789264070844-en.html
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd_gl414.pdf
https://monographs.iarc.who.int/wp-content/uploads/2018/06/08-001.pdf
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186761/
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186761/
https://www.benchchem.com/product/b1683659#toxicological-profile-of-2-4-6-trinitrophenol
https://www.benchchem.com/product/b1683659#toxicological-profile-of-2-4-6-trinitrophenol
https://www.benchchem.com/product/b1683659#toxicological-profile-of-2-4-6-trinitrophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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